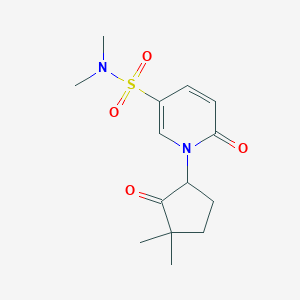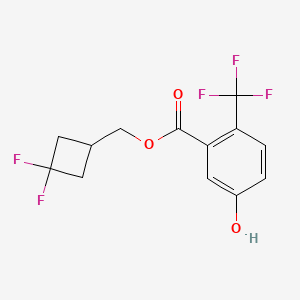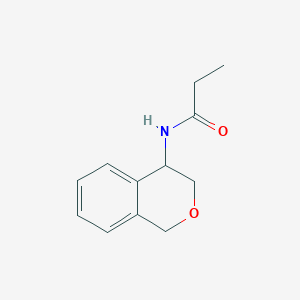![molecular formula C20H22N4O2 B7429612 N-(4-amino-3-methoxyphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7429612.png)
N-(4-amino-3-methoxyphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-3-methoxyphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide, also known as CM-157, is a novel compound that has generated significant interest in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of N-(4-amino-3-methoxyphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in the brain and peripheral tissues. This compound has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and function. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the enhancement of mitochondrial function, the reduction of oxidative stress, and the modulation of inflammation. These effects are believed to contribute to the neuroprotective and cognitive-enhancing properties of this compound.
实验室实验的优点和局限性
One of the main advantages of N-(4-amino-3-methoxyphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide for lab experiments is its high potency and selectivity, which allows for precise and reproducible measurements of its effects. Additionally, this compound has been shown to be well-tolerated and safe in animal studies, making it a promising candidate for further preclinical and clinical development. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in research.
未来方向
There are several future directions for the study of N-(4-amino-3-methoxyphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide, including further elucidation of its mechanism of action, optimization of its synthesis method, and evaluation of its therapeutic potential in various disease conditions. Additionally, the development of novel delivery methods for this compound, such as nanoparticles or liposomes, may enhance its efficacy and bioavailability. Overall, the promising preclinical data on this compound suggest that it may have significant therapeutic potential for a variety of neurological and inflammatory diseases.
Conclusion:
In conclusion, this compound is a novel compound that has generated significant interest in the scientific community due to its potential therapeutic applications. Its neuroprotective, cognitive-enhancing, anti-inflammatory, and anti-oxidant properties make it a promising candidate for the treatment of various disease conditions. Further research is needed to fully elucidate its mechanism of action and evaluate its therapeutic potential in clinical settings.
合成方法
The synthesis of N-(4-amino-3-methoxyphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide involves a multi-step process that includes the reaction of 4-amino-3-methoxybenzaldehyde with ethyl cyanoacetate to form 4-amino-3-methoxyphenyl-2-cyanoacrylate. This intermediate then undergoes a Michael addition reaction with N-benzylidene-pyrrolidine-2,5-dione to form the final product, this compound.
科学研究应用
N-(4-amino-3-methoxyphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. Several studies have shown that this compound exhibits neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-(4-amino-3-methoxyphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-26-19-12-15(9-10-17(19)22)23-20(25)24-11-5-8-18(24)16(13-21)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16,18H,5,8,11,22H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXJAJWJUTVPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)N2CCCC2C(C#N)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethylphenyl)-3-hydroxypropan-2-yl]butanamide](/img/structure/B7429531.png)
![N-(1,4-dihydroxy-5,5-dimethylhexan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B7429535.png)
![N-ethyl-2-[(2-methoxy-2-phenylacetyl)amino]-2-methylpropanamide](/img/structure/B7429537.png)
![1-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-3-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]urea](/img/structure/B7429545.png)

![methyl 2-[(2-hydroxycyclohexyl)methylsulfanyl]-1H-imidazole-5-carboxylate](/img/structure/B7429562.png)

![1-[(3,5-Difluoro-4-morpholin-4-ylphenyl)methyl]-2,3-dimethylguanidine;hydrobromide](/img/structure/B7429594.png)
![N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide](/img/structure/B7429604.png)
![1-[3-fluoro-4-[4-(1H-pyrrolo[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7429623.png)
![N,N-dimethyl-4-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7429626.png)

![2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide](/img/structure/B7429645.png)
![Ethyl 2-[2-oxo-3-[[1-(trifluoromethyl)cyclopentanecarbonyl]amino]pyridin-1-yl]acetate](/img/structure/B7429647.png)
